molecular formula C18H15F3O3 B3021856 Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate CAS No. 898777-76-9

Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate

Cat. No. B3021856
M. Wt: 336.3 g/mol
InChI Key: OCKOTSQPFIRADB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate, also known as 2’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone, is a heterocyclic organic compound . It has a molecular weight of 336.31 and a molecular formula of C18H15F3O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate can be represented by the canonical SMILES string: CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F . This indicates that the molecule contains an ester group (COOC), a benzene ring (C1=CC=CC=C1), and a trifluorophenyl group (CCC2=CC(=C(C(=C2)F)F)F).


Physical And Chemical Properties Analysis

Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate has a boiling point of 441.1ºC at 760 mmHg and a flash point of 212.8ºC . It has a density of 1.268g/cm³ . The compound has 6 H-Bond acceptors and 0 H-Bond donors .

properties

IUPAC Name

ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-3-5-12(13)16(22)8-7-11-9-14(19)17(21)15(20)10-11/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKOTSQPFIRADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645000
Record name Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate

CAS RN

898777-76-9
Record name Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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